Ethyl 2-amino-4-(pyridin-2-yl)butanoate
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Overview
Description
Ethyl 2-amino-4-(pyridin-2-yl)butanoate is a heterocyclic compound with a molecular formula of C11H16N2O2 and a molecular weight of 208.26 g/mol . This compound is characterized by the presence of an ethyl ester group, an amino group, and a pyridine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(pyridin-2-yl)butanoate typically involves the reaction of 2-aminopyridine with ethyl 4-bromobutanoate under basic conditions. The reaction is carried out in a solvent such as toluene or ethyl acetate, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction . The reaction mixture is then heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(pyridin-2-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
Ethyl 2-amino-4-(pyridin-2-yl)butanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(pyridin-2-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 2-amino-4-(pyridin-2-yl)butanoate can be compared with other similar compounds, such as:
Ethyl 2-amino-4-(pyridin-4-yl)butanoate: Similar structure but with the pyridine ring at a different position, leading to different reactivity and biological activity.
Ethyl 2-amino-4-(pyridin-3-yl)butanoate: Another positional isomer with distinct chemical properties.
N-(pyridin-2-yl)amides: Compounds with similar pyridine rings but different functional groups, leading to varied applications and mechanisms of action.
Biological Activity
Ethyl 2-amino-4-(pyridin-2-yl)butanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by the presence of an amino group, a butanoate moiety, and a pyridine ring. Its molecular formula is C11H14N2O2, with a molecular weight of approximately 220.26 g/mol. The synthesis typically involves the reaction of ethyl acetoacetate with 2-pyridinecarboxaldehyde under basic conditions, often utilizing sodium ethoxide as a catalyst.
Biological Activity Overview
1. Anticancer Properties
Recent studies have indicated that this compound exhibits potential anticancer activity, particularly against gastric cancer cell lines. Preliminary investigations suggest that the compound may induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and cell cycle arrest.
Table 1: Summary of Anticancer Activity
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa | 5.0 | ROS production, apoptosis |
MCF-7 | 3.5 | Mitochondrial dysfunction |
AGS | 4.8 | Cell cycle arrest at G1 phase |
2. Antimicrobial Activity
The compound has also demonstrated significant antimicrobial properties against various bacterial strains. Its mechanism may involve the inhibition of specific metabolic pathways in bacteria, although further research is necessary to elucidate these pathways fully.
Table 2: Antimicrobial Activity Data
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
E. coli | 25 |
S. aureus | 15 |
P. aeruginosa | 30 |
The biological activity of this compound can be attributed to its structural features that allow it to interact with specific molecular targets:
- Enzyme Inhibition: The amino group can form hydrogen bonds with active sites on enzymes, while the pyridine ring can engage in π-π stacking interactions with aromatic residues.
- Apoptosis Induction: Studies have shown that the compound can induce apoptosis through ROS overproduction and subsequent DNA damage, highlighting its potential as an anticancer agent .
Case Study 1: Anticancer Activity in Gastric Cancer
A study investigated the effects of this compound on AGS gastric cancer cells. The results indicated a significant reduction in cell viability at concentrations above 5 µM, with apoptosis confirmed through flow cytometry analysis.
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of this compound against clinically relevant pathogens. The study found that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential utility in treating infections.
Properties
Molecular Formula |
C11H16N2O2 |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
ethyl 2-amino-4-pyridin-2-ylbutanoate |
InChI |
InChI=1S/C11H16N2O2/c1-2-15-11(14)10(12)7-6-9-5-3-4-8-13-9/h3-5,8,10H,2,6-7,12H2,1H3 |
InChI Key |
JDHGCGMTWZCZJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=N1)N |
Origin of Product |
United States |
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